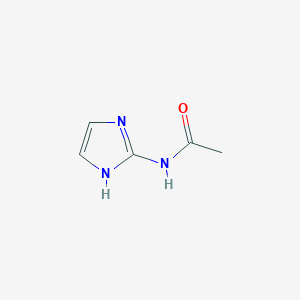
N-(1H-Imidazol-2-yl)acetamide
概要
説明
N-(1H-Imidazol-2-yl)acetamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Imidazol-2-yl)acetamide typically involves the reaction of imidazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions: N-(1H-Imidazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which may possess different chemical and biological properties .
科学的研究の応用
N-(1H-Imidazol-2-yl)acetamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(1H-Imidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Benzimidazole: A derivative with an additional benzene ring, known for its enhanced biological activities.
Thiazole: A similar heterocyclic compound containing sulfur, with distinct chemical and biological properties.
Uniqueness: N-(1H-Imidazol-2-yl)acetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
特性
IUPAC Name |
N-(1H-imidazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)8-5-6-2-3-7-5/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWKMUTTTVHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339682 | |
| Record name | N-(1H-Imidazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52737-49-2 | |
| Record name | N-(1H-Imidazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic advantages do microwave-assisted protocols offer in the synthesis of N-(1H-imidazol-2-yl)acetamide derivatives?
A1: Traditional methods for synthesizing di- and monosubstituted 2-aminoimidazoles, which serve as precursors to N-(1H-imidazol-2-yl)acetamides, often require lengthy reaction times. Microwave-assisted protocols offer a significant advantage by dramatically reducing reaction times, as demonstrated in a study where the overall synthesis was shortened to 20 minutes compared to 48 hours using conventional methods []. This accelerated synthesis is particularly beneficial for high-throughput screening and drug discovery efforts.
Q2: How can this compound derivatives be used in the context of drug discovery targeting inhibitor of apoptosis proteins (IAP)?
A2: N-(1H-imidazol-2-yl)acetamides, specifically aryl-N-(1H-imidazol-2-yl)acetamides, have shown promise as non-peptidic binders to the BIR3 domain of cellular IAP (cIAP) proteins []. IAPs are involved in regulating cell death and have emerged as potential targets in cancer therapy. The discovery of small molecule inhibitors like these aryl-N-(1H-imidazol-2-yl)acetamides represents a potential avenue for developing novel cancer therapeutics.
Q3: Can you describe the role of this compound derivatives in the enantioselective synthesis of natural products?
A3: N-(1H-imidazol-2-yl)acetamides serve as valuable intermediates in the synthesis of natural products, exemplified by their use in synthesizing the 2-aminoimidazole side-chain of dragmacidin D []. Dragmacidins are marine natural products with notable biological activities. The development of enantioselective synthetic routes, as demonstrated in this case, is crucial for accessing these complex molecules with defined stereochemistry, ultimately contributing to our understanding of their biological properties and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















